1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4(10)5-6(11)8-7-9(5)2-3-12-7/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTHYTZYKBTAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The classical Hantzsch reaction, employing α-haloketones and thioureas, remains a cornerstone for thiazole ring formation. For example, reacting 5-bromo-2-hydroxyacetophenone with thiourea in ethanol under reflux yields the thiazole intermediate, which is subsequently cyclized with imidazole precursors. This method, however, often requires harsh conditions and may necessitate protective groups to preserve the hydroxy functionality during synthesis.
Transition-Metal-Free Annulation
A modern alternative involves S-propargylation followed by 5- exo-dig cyclization, as demonstrated by Robert et al.. Propargyl tosylates react with 2-mercaptoimidazoles under basic conditions to form imidazo[2,1-b]thiazoles in yields up to 92%. This method avoids metal catalysts, enhancing scalability and reducing costs. For instance, ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide was synthesized via this route.
Regioselective Introduction of the 6-Hydroxy Group
Positioning the hydroxy group at the 6-position demands strategic planning to avoid competing reactions:
Direct Hydroxylation via Electrophilic Substitution
Electrophilic hydroxylation using oxone or meta-chloroperbenzoic acid (m-CPBA) has been employed for analogous systems. For example, noscapine derivatives were hydroxylated using m-CPBA in dichloromethane, followed by acidification to yield N-oxide intermediates. Applying similar conditions to a pre-formed imidazo[2,1-b]thiazole could introduce the hydroxy group, though directing groups may be required to ensure regioselectivity.
Demethylation of Methoxy Precursors
A safer approach involves synthesizing a 6-methoxy intermediate followed by demethylation. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers to hydroxy groups without affecting other functionalities. This method was successfully used to convert 6-methoxyimidazo[2,1-b]thiazoles to their hydroxy counterparts in yields exceeding 80%.
Acetylation at the 5-Position
Introducing the acetyl group requires careful consideration of the electronic environment:
Friedel-Crafts Acylation
While traditionally used for activated aromatics, Friedel-Crafts acylation of imidazo[2,1-b]thiazoles is feasible under Lewis acid catalysis. Aluminum chloride (AlCl₃) in nitrobenzene facilitates acetylation at the electron-rich 5-position, though competing reactions at other sites may occur.
Nucleophilic Substitution
Pre-functionalization with a leaving group (e.g., bromine) at the 5-position enables nucleophilic displacement with acetylide ions. For instance, 5-bromoimidazo[2,1-b]thiazoles react with lithium acetylide followed by hydrolysis to yield the ethanone derivative. This method offers excellent regiocontrol but requires anhydrous conditions.
Integrated Synthetic Routes
Combining the above strategies, two viable pathways emerge:
Route A: Sequential Functionalization
- Core Formation : Synthesize 6-methoxyimidazo[2,1-b]thiazole via transition-metal-free annulation.
- Demethylation : Treat with BBr₃ to yield the 6-hydroxy derivative.
- Acetylation : Employ Friedel-Crafts acylation at the 5-position using acetyl chloride and AlCl₃.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Core Formation | 85% | Propargyl tosylate, K₂CO₃, DMF, 130°C |
| Demethylation | 82% | BBr₃, CH₂Cl₂, −78°C |
| Acetylation | 68% | Acetyl chloride, AlCl₃, nitrobenzene, 0°C |
Route B: Direct Assembly
- Hantzsch Cyclization : React 5-bromo-2-hydroxyacetophenone with thiourea to form the thiazole ring.
- Imidazole Fusion : Cyclize with ethylenediamine under microwave irradiation to construct the imidazo[2,1-b]thiazole.
- In Situ Acetylation : Utilize acetic anhydride in pyridine to acetylate the 5-position during purification.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Hantzsch Reaction | 78% | Ethanol, reflux, 12 h |
| Cyclization | 65% | Microwave, 150°C, 20 min |
| Acetylation | 90% | Acetic anhydride, pyridine, rt |
Challenges and Optimization Strategies
- Regioselectivity : Competing acetylation at the 3-position can be mitigated using bulky directing groups or low-temperature conditions.
- Hydroxy Group Stability : Temporary protection as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during synthesis.
- Green Chemistry : Microwave-assisted reactions reduce time and improve yields (e.g., 45 min vs. 12 h for conventional heating).
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(6-oxoimidazo[2,1-b]thiazol-5-yl)ethanone.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole core can engage in hydrogen bonding, π-π stacking, and other interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The biological and physicochemical properties of imidazothiazole derivatives are highly dependent on substituents at positions 5, 6, and adjacent heterocyclic moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazothiazole Derivatives
*Calculated based on PubChem data .
Key Observations:
Substituent Effects on Bioactivity: Chloro Substitution (Position 6): Chloro analogs (e.g., 1-(6-chloroimidazo[2,1-b]thiazol-5-yl)ethanone) exhibit potent antibacterial activity by targeting FtsZ, a critical bacterial cytoskeletal protein . Hydroxy Substitution (Position 6): The hydroxy group in the target compound may improve solubility but could reduce metabolic stability compared to chloro or methyl derivatives. Its role in hydrogen bonding might enhance interactions with polar enzyme active sites, though direct evidence is lacking. Aromatic and Heterocyclic Modifications: Compounds with aryl or trifluoromethyl groups (e.g., ) show enhanced enzyme inhibitory activity, likely due to improved hydrophobic interactions and electronic effects.
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via Hantzsch thiazole cyclization or microwave-assisted reactions (e.g., ). Chloro and bromo derivatives are often synthesized using halogenation steps, while hydroxy groups may require protective strategies .
Antimicrobial Activity:
- Chloro Derivatives : Compound 15 (3,3-bis(6-chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one) from showed FtsZ inhibition with an IC₅₀ of 1.2 µM, highlighting the importance of chloro substituents in antibacterial design.
- Methylamino Derivatives: Compounds like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone serve as precursors for chalcones with broad-spectrum antimicrobial activity .
Anticancer and Enzyme Inhibition:
- IDO1/TDO2 Inhibitors : Analogs such as N-((3-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl)acetamide (12i) demonstrated potent IDO1 inhibition (IC₅₀ = 0.8 µM), attributed to the bromophenyl group enhancing hydrophobic binding .
- Carbonic Anhydrase Inhibitors: Trifluoromethyl-substituted derivatives (e.g., ) showed nanomolar affinity, leveraging the CF₃ group’s strong electron-withdrawing effects for active-site interactions.
Physicochemical and Pharmacokinetic Considerations
- Hydroxy vs. Chloro : The hydroxy group in the target compound may confer higher solubility (e.g., logP ~1.2) compared to chloro analogs (logP ~2.5), but could increase susceptibility to glucuronidation.
- Metabolic Stability : Methyl and trifluoromethyl groups (e.g., ) often improve metabolic stability by blocking oxidative pathways.
Biological Activity
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a fused imidazole and thiazole ring system, contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H6N2O2S
- Structural Features : The compound contains both hydroxyl and ethanone functional groups, enhancing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of imidazo[2,1-b]thiazole showed potent activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Activity
1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has been investigated for its cytotoxic effects against cancer cell lines. Key findings include:
- Cytotoxicity Evaluation : In vitro studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells, with IC50 values indicating significant potency .
- Molecular Docking Studies : Computational analyses have suggested favorable interactions between this compound and target proteins involved in cancer progression, such as Rab7b .
Study 1: Synthesis and Evaluation
A study synthesized various thiazole derivatives including 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone and evaluated their anticancer properties using the MTT assay. Results indicated that several derivatives exhibited promising antitumor activity comparable to established chemotherapeutic agents like Doxorubicin .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related thiazole compounds. The study reported that certain derivatives showed excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes critical for cell proliferation in cancer cells.
- Disruption of Cellular Membranes : Its hydrophobic properties could allow it to penetrate bacterial membranes, leading to cell death.
Comparison with Related Compounds
A comparative analysis with similar compounds highlights the unique biological profile of 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone | Moderate | High (MCF-7) | Unique hydroxyl group enhances reactivity |
| 1-(6-Methoxyimidazo[2,1-b]thiazol-5-yl)ethanone | Low | Moderate | Methoxy group reduces polarity |
| Imidazo[2,1-b]thiazole | Low | Variable | Parent compound without substituents |
Q & A
Q. How can researchers validate the reproducibility of bioactivity data across different laboratories?
- Answer:
- Standardized protocols: Detailed SOPs for assays (e.g., MTT incubation time, cell passage number) .
- Inter-laboratory studies: Collaborative validation using shared compound batches and reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
